molecular formula C9H9N5OS B1483841 1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol CAS No. 2098140-76-0

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1483841
CAS No.: 2098140-76-0
M. Wt: 235.27 g/mol
InChI Key: GLMOBTNXEYFVEB-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a compound that features a unique combination of azido, thiophene, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the azido and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. The thiophene and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
  • 1-(2-azidoethyl)-3-(furan-3-yl)-1H-pyrazol-5-ol
  • 1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Uniqueness

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol is unique due to the specific positioning of the thiophene ring at the 3-position of the pyrazole ring. This structural arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(2-azidoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c10-13-11-2-3-14-9(15)5-8(12-14)7-1-4-16-6-7/h1,4-6,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMOBTNXEYFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

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